molecular formula C22H24Cl2N2O2 B5468790 {4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}(3-pyridinylmethyl)amine hydrochloride

{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}(3-pyridinylmethyl)amine hydrochloride

Katalognummer B5468790
Molekulargewicht: 419.3 g/mol
InChI-Schlüssel: MJWZHHCKNXAMKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}(3-pyridinylmethyl)amine hydrochloride, also known as YH249, is a novel selective dopamine D3 receptor antagonist. It has been found to have potential therapeutic applications in the treatment of drug addiction, schizophrenia, and other psychiatric disorders.

Wirkmechanismus

{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}(3-pyridinylmethyl)amine hydrochloride selectively blocks dopamine D3 receptors, which are primarily located in the mesolimbic pathway of the brain. This pathway is involved in reward processing and motivation, and is known to be dysregulated in addiction and other psychiatric disorders. By blocking dopamine D3 receptors, this compound may reduce drug-seeking behavior and other addictive behaviors, as well as alleviate symptoms of schizophrenia.
Biochemical and Physiological Effects:
This compound has been shown to have a high affinity for dopamine D3 receptors, with a Ki value of 0.6 nM. It has also been found to have a low affinity for other dopamine receptor subtypes, as well as other neurotransmitter receptors. In animal studies, this compound has been shown to reduce drug-seeking behavior and other addictive behaviors, as well as improve cognitive function in animal models of schizophrenia. It has also been found to have a favorable safety profile, with no significant adverse effects reported.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of {4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}(3-pyridinylmethyl)amine hydrochloride is its high selectivity for dopamine D3 receptors, which allows for more precise targeting of this receptor subtype. This may reduce the risk of off-target effects and improve the safety profile of the drug. However, one limitation of this compound is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on {4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}(3-pyridinylmethyl)amine hydrochloride. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists, which may have even greater therapeutic potential for addiction and other psychiatric disorders. Another area of interest is the investigation of this compound in combination with other drugs, such as antipsychotics or other addiction treatments, to determine if it has synergistic effects. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans, as well as its potential for use in clinical settings.

Synthesemethoden

The synthesis of {4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}(3-pyridinylmethyl)amine hydrochloride involves a series of chemical reactions, starting with the reaction of 4-chlorobenzyl alcohol with 3-ethoxybenzaldehyde to form 4-[(4-chlorobenzyl)oxy]-3-ethoxybenzaldehyde. This intermediate is then reacted with 3-pyridinylmethylamine to form the final product, this compound. The synthesis process has been optimized to achieve a high yield of the final product.

Wissenschaftliche Forschungsanwendungen

{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}(3-pyridinylmethyl)amine hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of drug addiction, schizophrenia, and other psychiatric disorders. It has been found to selectively block dopamine D3 receptors, which are known to be involved in drug-seeking behavior and the development of addiction. This compound has also been shown to have antipsychotic effects in animal models of schizophrenia, suggesting that it may be a promising treatment for this disorder.

Eigenschaften

IUPAC Name

1-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O2.ClH/c1-2-26-22-12-18(13-25-15-19-4-3-11-24-14-19)7-10-21(22)27-16-17-5-8-20(23)9-6-17;/h3-12,14,25H,2,13,15-16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWZHHCKNXAMKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCC2=CN=CC=C2)OCC3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.